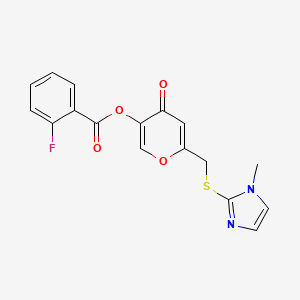

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate

Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate is a complex organic compound with potential applications in various fields, including pharmaceuticals and chemical research. This compound features a unique structure that combines an imidazole ring, a pyran ring, and a fluorobenzoate moiety, making it an interesting subject for scientific study.

Properties

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O4S/c1-20-7-6-19-17(20)25-10-11-8-14(21)15(9-23-11)24-16(22)12-4-2-3-5-13(12)18/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGZCIJFJGNTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate involves multiple steps, typically starting with the preparation of the individual components, followed by their assembly into the final product. The synthetic route may include:

Formation of the Imidazole Ring: This step involves the synthesis of the 1-methyl-1H-imidazole-2-thiol, which can be achieved through the reaction of 1-methylimidazole with sulfur-containing reagents under controlled conditions.

Synthesis of the Pyran Ring: The 4-oxo-4H-pyran-3-yl moiety can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

Coupling Reactions: The final step involves coupling the imidazole and pyran components with 2-fluorobenzoic acid or its derivatives under suitable conditions to form the desired compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound may be susceptible to oxidation, particularly at the sulfur atom in the imidazole ring. Common oxidizing agents such as hydrogen peroxide or peracids can be used.

Reduction: Reduction reactions may target the carbonyl group in the pyran ring, potentially converting it to an alcohol. Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: The fluorobenzoate moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Conditions for these reactions typically involve strong bases or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

Medicine: The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Molecular Pathways: The compound may influence various molecular pathways involved in cell proliferation, apoptosis, or other cellular processes.

Comparison with Similar Compounds

When compared to similar compounds, 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate stands out due to its unique combination of structural features. Similar compounds may include:

Imidazole Derivatives: Compounds containing the imidazole ring, which are known for their biological activity and use in pharmaceuticals.

Pyran Derivatives: Molecules with the pyran ring, often used in the synthesis of natural products and bioactive compounds.

Fluorobenzoate Derivatives: Compounds with the fluorobenzoate moiety, which can exhibit unique chemical and biological properties.

The uniqueness of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate lies in its ability to combine these diverse structural elements into a single molecule, potentially offering a wide range of applications and interactions.

Biological Activity

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate is a synthetic organic compound featuring a complex structure that integrates a pyran ring, imidazole, and thioether functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial, anticancer, and enzyme inhibition.

Structural Characteristics

The molecular formula of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate is CHNOS, with a molecular weight of approximately 346.37 g/mol. The presence of the thioether and carbonyl groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The imidazole and thioether groups are known to enhance the compound's ability to interact with microbial enzymes or membranes, potentially leading to bactericidal or fungicidal effects.

| Compound | Activity | Mechanism |

|---|---|---|

| 6-(1-methylimidazolyl)thio benzoate | Antifungal | Disruption of cell membrane integrity |

| 4-hydroxycoumarin | Anticoagulant | Inhibition of vitamin K epoxide reductase |

| 3-hydroxyflavone | Antioxidant | Scavenging of free radicals |

Anticancer Properties

The compound's structural complexity suggests potential anticancer activity. Similar compounds have been shown to induce apoptosis in tumor cells by inhibiting key cellular pathways. For instance, studies on related thioether compounds demonstrated their ability to inhibit proteasomal activity, leading to increased apoptosis in cancer cell lines.

Enzyme Inhibition

The unique structure of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate positions it as a potential inhibitor of various enzymes involved in disease pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions in enzyme active sites, which may enhance its inhibitory effects against specific targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their mechanisms:

- Antitumor Activity : A study on imidazole derivatives revealed that modifications at the thioether position significantly affected their cytotoxicity against different cancer cell lines. The introduction of electron-withdrawing groups enhanced the potency against certain tumors .

- Antimicrobial Efficacy : In vitro assays demonstrated that thioether-containing compounds exhibited significant antibacterial activity against Gram-positive bacteria, likely due to their ability to disrupt bacterial cell walls.

- Enzyme Interaction Studies : Binding affinity studies using molecular docking simulations suggested that the compound could effectively bind to enzymes such as carbonic anhydrase and acetylcholinesterase, indicating potential therapeutic applications in neurodegenerative diseases and metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.